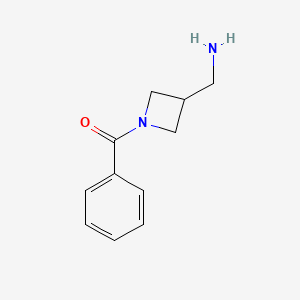

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15990856

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | [3-(aminomethyl)azetidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |

| Standard InChI Key | BDDLANBBTUURMG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(=O)C2=CC=CC=C2)CN |

Introduction

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is a synthetic organic compound that features an azetidine ring and a phenyl group attached to a ketone. The compound includes an aminomethyl substituent at the 3-position of the azetidine, which contributes to its potential reactivity and biological activity. This unique structural arrangement makes it a candidate for further investigation in medicinal chemistry, particularly in drug development.

Synthesis

The synthesis of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone typically involves multiple steps, although detailed procedures are not widely available in the literature. Generally, the synthesis of similar compounds involves reactions that form the azetidine ring and attach the phenyl ketone moiety.

Related Compounds and Their Activities

Several compounds share structural similarities with (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone, including those with different heterocyclic rings or substituents. For example:

-

(3-(4-(aminomethyl)phenoxy)azetidin-1-yl)(5-phenyl-1H-pyrazole): Features an azetidine ring with phenoxy and pyrazole groups, potentially offering dual-targeting properties.

-

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone: Contains a triazole ring and cyclopropyl group, enhancing stability and steric properties.

-

(3-(4-(aminomethyl)-1H-pyrazol-1-yl)azetidin-1-yl)(methyl)methanone: Replaces the phenyl group with a pyrazole, affecting electronic properties and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume